Tetradecyldimethyl(ethylbenzyl)ammonium chloride
Overview
Description
Tetradecyldimethyl(ethylbenzyl)ammonium chloride is a quaternary ammonium compound widely used for its antimicrobial properties. It is known for its effectiveness in disinfecting and sanitizing surfaces, making it a valuable component in various industrial and medical applications. The compound’s chemical formula is C25H46ClN, and it appears as a white crystalline powder or solid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyldimethyl(ethylbenzyl)ammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of tetradecylamine with dimethyl sulfate to form tetradecyldimethylamine. This intermediate is then reacted with ethylbenzyl chloride to produce the final quaternary ammonium compound.
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Step 1: Formation of Tetradecyldimethylamine
Reactants: Tetradecylamine, Dimethyl sulfate
Conditions: The reaction is carried out in an organic solvent such as toluene or ethanol, under reflux conditions.
:Equation: C14H29NH2+(CH3)2SO4→C14H29N(CH3)2+H2SO4
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Step 2: Quaternization
Reactants: Tetradecyldimethylamine, Ethylbenzyl chloride
Conditions: The reaction is conducted in an organic solvent like acetone or ethanol, at elevated temperatures.
:Equation: C14H29N(CH3)2+C8H9Cl→C25H46ClN
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization and filtration to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Tetradecyldimethyl(ethylbenzyl)ammonium chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding alcohol and amine.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxides, and other nucleophilic species.
Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted ammonium compounds.
Hydrolysis Products: Ethylbenzyl alcohol and tetradecyldimethylamine.
Scientific Research Applications
Chemistry
Tetradecyldimethyl(ethylbenzyl)ammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Biology
In biological research, it is employed as a disinfectant and antiseptic agent. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Medicine
The compound is used in the formulation of antiseptic solutions and disinfectants for medical equipment and surfaces. It helps prevent the spread of infections in healthcare settings.
Industry
In industrial applications, this compound is used in water treatment, textile processing, and as a preservative in various products. It helps control microbial growth and extend the shelf life of products.
Mechanism of Action
Tetradecyldimethyl(ethylbenzyl)ammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This results in the death of the microorganisms.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium Chloride: Commonly used in fabric softeners and hair conditioners.
Uniqueness
Tetradecyldimethyl(ethylbenzyl)ammonium chloride is unique due to its specific alkyl chain length and the presence of the ethylbenzyl group, which enhances its antimicrobial efficacy and solubility in organic solvents. This makes it particularly effective in applications requiring strong antimicrobial action and compatibility with organic systems.
By understanding the properties, synthesis, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from healthcare to industrial processes.
Properties
IUPAC Name |
(4-ethylphenyl)methyl-dimethyl-tetradecylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25;/h18-21H,5-17,22-23H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOMSFIXQWROY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872364 | |
Record name | N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27479-29-4, 2241747-27-1 | |
Record name | Dimethyl ethylbenzyl myristyl ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, ar-ethyl-N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylbenzyl)dimethyltetradecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL ETHYLBENZYL MYRISTYL AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B352L6576U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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